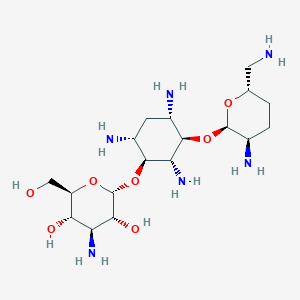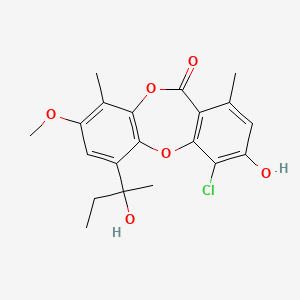
Rubinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubinin is a bioactive compound known for its potential therapeutic properties.
Vorbereitungsmethoden
The preparation of Rubinin involves several synthetic routes and reaction conditions. One common method includes the use of specific catalysts and reagents to facilitate the reaction. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Rubinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Rubinin has been extensively studied for its scientific research applications. It is used in chemistry for its reactivity and potential as a catalyst. In biology and medicine, this compound has shown promise in the treatment of liver cancer by influencing the expression of heat shock protein 90 alpha A1 (HSP90AA1), which may serve as a potential therapeutic target . Additionally, this compound is being explored for its applications in various industrial processes due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of Rubinin involves its interaction with specific molecular targets and pathways. This compound influences the expression of HSP90AA1, which plays a crucial role in the survival of liver cancer cells. This interaction is mediated through molecular docking and molecular dynamics simulations, which reveal the stability of the drug-protein complexes .
Vergleich Mit ähnlichen Verbindungen
Rubinin can be compared with other similar compounds such as cosmosiin, rosmarinic acid, and quercetin. These compounds also interact with HSP90AA1 and have shown potential therapeutic effects in various studies. this compound’s unique chemical structure and specific interactions with molecular targets make it a distinct compound with promising applications .
Eigenschaften
Molekularformel |
C20H21ClO6 |
|---|---|
Molekulargewicht |
392.8 g/mol |
IUPAC-Name |
10-chloro-9-hydroxy-1-(2-hydroxybutan-2-yl)-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C20H21ClO6/c1-6-20(4,24)11-8-13(25-5)10(3)16-17(11)26-18-14(19(23)27-16)9(2)7-12(22)15(18)21/h7-8,22,24H,6H2,1-5H3 |
InChI-Schlüssel |
PFCNGVAJKSGUNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC(=C(C2=C1OC3=C(C(=CC(=C3Cl)O)C)C(=O)O2)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-f]quinoline, 7,9-dimethyl-](/img/structure/B13825064.png)
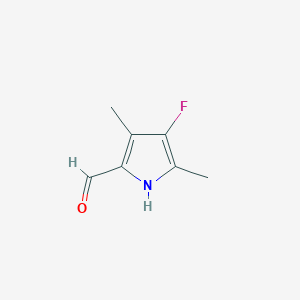
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B13825081.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]-1,4-dihydroquinoxaline-2,3-dione;hydrate](/img/structure/B13825095.png)
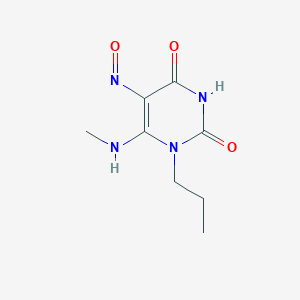
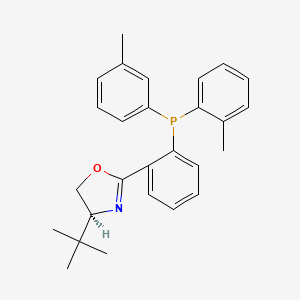
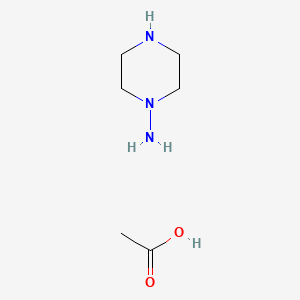
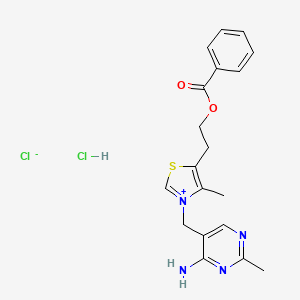
![1-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-prop-2-enylthiourea](/img/structure/B13825107.png)
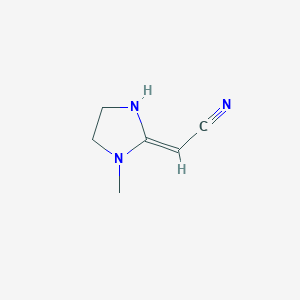

![[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B13825133.png)
![3-Ethyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B13825138.png)
